molecular formula C22H37BrO2 B8468514 1,2-Bis(2-ethylhexyloxy)-4-bromobenzene CAS No. 249919-48-0

1,2-Bis(2-ethylhexyloxy)-4-bromobenzene

Cat. No. B8468514
Key on ui cas rn: 249919-48-0
M. Wt: 413.4 g/mol
InChI Key: WUEYJCMVXNCQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08198096B2

Procedure details

Solid NBS (26.21 g, 0.147 mol) was added to an ice cold CH2Cl2 solution (250 mL) of 1b under N2 in the absence of light. Just enough DMF was added (30 mL) to disolve the NBS. The reaction mixture was allowed to warm to room temperature and then stirred for 12 h. The mixture was then poured into water. The organic layer was washed with a saturated LiCl solution and water. After drying with MgSO4 the solvent was removed under reduced pressure. The remaining oil was distilled (160° C./0.01 mmHg) to yield 4-bromo-1,2-di(2-ethylhexyloxy)benzene (2b) in 96% yield as a colorless oil.
Name
Quantity
26.21 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step One
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[CH2:9]([CH:11]([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[O:20][CH2:21][CH:22]([CH2:27][CH3:28])[CH2:23][CH2:24][CH2:25][CH3:26])[CH3:10].CN(C=O)C>O>[Br:8][C:18]1[CH:17]=[CH:16][C:15]([O:20][CH2:21][CH:22]([CH2:27][CH3:28])[CH2:23][CH2:24][CH2:25][CH3:26])=[C:14]([O:13][CH2:12][CH:11]([CH2:9][CH3:10])[CH2:29][CH2:30][CH2:31][CH3:32])[CH:19]=1

Inputs

Step One
Name
Quantity
26.21 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
ice
Quantity
250 mL
Type
reactant
Smiles
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(COC1=C(C=CC=C1)OCC(CCCC)CC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with a saturated LiCl solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with MgSO4 the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The remaining oil was distilled (160° C./0.01 mmHg)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OCC(CCCC)CC)OCC(CCCC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.